Bienvenue dans la boutique en ligne BenchChem!

Ecubectedin

Soft Tissue Sarcoma Patient-Derived Xenograft Tumor Volume Reduction

Ecubectedin (PM14) is a next-gen ecteinascidin with distinct C-ring modifications delivering unique pharmacology unavailable from lurbinectedin or trabectedin. Selectively downregulates ASCL1, NEUROD1, SOX2 in neuroendocrine cancers; suppresses WNT/β-catenin in gastric cancer; activates cGAS/STING immunogenic cell death. Demonstrates superior tumor regression in CIC-rearranged sarcoma PDX models. Ideal for in vivo sarcoma efficacy, neuroendocrine transcriptional addiction research, and chemo-immunotherapy combination studies. Substituting with other in-class agents is scientifically unsound where precise transcriptional targeting is required. For R&D use only.

Molecular Formula C41H44N4O10S
Molecular Weight 784.9 g/mol
CAS No. 2248127-53-7
Cat. No. B3325972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEcubectedin
CAS2248127-53-7
Molecular FormulaC41H44N4O10S
Molecular Weight784.9 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CC(N8)CO)C2=CC=CC=C2N9)OCO7)C)OC(=O)C)C(=C1OC)O
InChIInChI=1S/C41H44N4O10S/c1-17-10-20-11-25-39(49)45-26-14-52-40(50)41(38-23(12-21(13-46)43-41)22-8-6-7-9-24(22)42-38)15-56-37(31(45)30(44(25)4)27(20)32(48)33(17)51-5)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)47/h6-10,21,25-26,30-31,37,39,42-43,46,48-49H,11-16H2,1-5H3/t21-,25-,26-,30+,31+,37+,39-,41+/m0/s1
InChIKeyPVXBRBBFWHHDFS-DJQPDYNTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ecubectedin (CAS 2248127-53-7): A Next-Generation Synthetic Ecteinascidin Transcriptional Inhibitor


Ecubectedin (also known as PM14) is a synthetic small molecule belonging to the ecteinascidin family of tetrahydroisoquinoline alkaloids [1]. It functions as a covalent DNA minor groove binder, forming DNA adducts that selectively inhibit RNA polymerase II-mediated transcription of protein-coding genes [2]. This mechanism results in the stalling and proteasomal degradation of elongating RNA polymerase II, induction of DNA double-strand breaks, S-phase cell cycle arrest, and ultimately apoptosis in tumor cells [3]. Ecubectedin is a next-generation analog of the marine-derived natural product ecteinascidin-743 (trabectedin), and is structurally related to lurbinectedin, another synthetic ecteinascidin [4]. It is currently under clinical development, with Phase I/II trials evaluating its efficacy in combination with irinotecan for advanced solid tumors, and preclinical studies demonstrating potent antiproliferative activity across a range of human cancer models [5].

Why Substituting Ecubectedin with Other Ecteinascidins is Not Recommended


Ecubectedin, while sharing a core ecteinascidin scaffold with analogs such as lurbinectedin and trabectedin, exhibits distinct structural modifications in its C-ring subunit that confer unique pharmacological properties [1]. These differences manifest as variations in DNA binding kinetics, transcriptional inhibition profiles, and downstream biological effects, including differential modulation of oncogenic super-enhancers and tumor microenvironment immunogenicity [2]. Importantly, ecubectedin demonstrates a unique ability to selectively downregulate specific transcriptional regulators (e.g., ASCL1, NEUROD1, SOX2) in neuroendocrine cancers and to suppress the WNT/β-catenin pathway in gastric cancer, features not equivalently observed with its closest analogs [3]. Furthermore, its safety and pharmacokinetic profile, particularly in combination regimens like with irinotecan, are distinct, with a manageable toxicity spectrum characterized by fatigue, nausea, and transient transaminase elevation, differing from the myelosuppression and hepatotoxicity patterns of earlier ecteinascidins [4]. These compound-specific attributes make simple substitution with other in-class agents scientifically unsound for applications where precise transcriptional targeting and a defined safety window are required.

Quantitative Differentiation of Ecubectedin from Analogs: A Head-to-Head Evidence Guide


Superior Tumor Growth Inhibition in Soft Tissue Sarcoma PDX Models: Ecubectedin vs. Lurbinectedin and Trabectedin

In a comparative in vivo study of six soft tissue sarcoma patient-derived xenograft models, ecubectedin at 1.2 mg/kg weekly induced significant tumor volume shrinkage in a CIC-rearranged sarcoma model (STS134), reducing tumor volume to 41% of baseline, whereas lurbinectedin (0.18 mg/kg) and trabectedin (0.15 mg/kg) achieved only tumor stabilization in this model. Ecubectedin demonstrated statistically significant tumor volume reduction compared to vehicle in 5 of 6 models overall, and in 4 of 6 models it caused tumor stabilization [1].

Soft Tissue Sarcoma Patient-Derived Xenograft Tumor Volume Reduction

Potent In Vitro Cytotoxicity in Gastric Cancer: Ecubectedin GI50 Range vs. Lurbinectedin

In a panel of 15 gastric cancer cell lines, ecubectedin exhibited potent antiproliferative activity with GI50 values ranging from 0.3 to 8 nM [1]. While direct head-to-head GI50 data for lurbinectedin in the same panel is not available in this abstract, a separate comparative study in melanoma cells reported IC50 values of 0.16 nM for ecubectedin and 0.11 nM for lurbinectedin, indicating comparable potency [2]. Ecubectedin uniquely suppressed 2,775 genes and disrupted the WNT/β-catenin pathway in gastric cancer, a mechanism not reported for lurbinectedin in this context [1].

Gastric Cancer Cytotoxicity WNT/β-catenin Pathway

Selective Downregulation of Neuroendocrine Master Regulators: Ecubectedin vs. Class Baseline

Ecubectedin demonstrated an average IC50 of 2.3 nM in NCI-H660 neuroendocrine prostate cancer cells, a potency comparable to its effects in neuroendocrine small cell lung cancer models [1]. Crucially, ecubectedin treatment led to significant transcriptional downregulation of key neuroendocrine lineage-specific master regulators, including ASCL1, NEUROD1, POU3F2, MYCN, EZH2, and SOX2, in both neuroendocrine prostate cancer and small cell lung cancer cells [1]. This specific targeting of neuroendocrine transcription factors is a differentiating feature not consistently observed across all ecteinascidins.

Neuroendocrine Prostate Cancer Small Cell Lung Cancer Transcriptional Targeting

Enhancement of Immunogenic Cell Death and STING Pathway Activation in Mesothelioma: Ecubectedin vs. First-Line Chemotherapy

In patient-derived malignant pleural mesothelioma cells, ecubectedin, along with lurbinectedin and PM54, was more effective than the standard first-line treatment (platinum-based chemotherapy plus pemetrexed) at reducing cell proliferation, inducing S-phase arrest, and causing DNA damage [1]. Ecubectedin also activated the cGAS/STING pathway, promoted the release of pro-inflammatory cytokines, and enhanced immunogenic cell death, leading to increased activation of anti-tumor CD8+ T-cells and NK cells while reducing T-regulatory cells and myeloid-derived suppressor cells [1]. In humanized patient-derived xenograft models, ecubectedin reduced tumor growth and increased the ratio of anti-tumor to pro-tumor immune infiltrates, both as a monotherapy and in combination with atezolizumab [1].

Malignant Pleural Mesothelioma Immunogenic Cell Death cGAS/STING Pathway

Clinical Pharmacokinetics and Safety Profile in Combination with Irinotecan: Ecubectedin's Manageable Toxicity

In a Phase I dose-escalation trial of ecubectedin in combination with irinotecan in patients with advanced solid tumors, the maximum tolerated dose was established as ecubectedin 4.5 mg/m² plus irinotecan 50 mg/m² with primary G-CSF prophylaxis. At the recommended dose of ecubectedin 4.5 mg/m² plus irinotecan 40 mg/m², the most common treatment-related adverse events were fatigue (80%), nausea (60%), and decreased appetite (33%). Grade 3/4 laboratory abnormalities included transaminase increase (40%) and neutropenia (27%), with only one patient (7%) experiencing febrile neutropenia [1]. No major pharmacokinetic drug-drug interactions between ecubectedin and irinotecan were observed, with ecubectedin's mean plasma clearance of 4.9 L/h (CV 56%) being similar to monotherapy data [1]. Stable disease for ≥4 months was observed in 30% of patients across all dose levels [1].

Phase I Clinical Trial Pharmacokinetics Combination Therapy

Comparative Transcriptional Inhibition Kinetics: Ecubectedin vs. Lurbinectedin in Melanoma and SCLC

In a head-to-head comparison of transcriptional inhibition kinetics in melanoma and small cell lung cancer cells, ecubectedin and PM54 exhibited a more sustained suppression of oncogenic super-enhancer-driven gene expression compared to lurbinectedin. While all three compounds (ecubectedin, lurbinectedin, and PM54) bound to and inhibited promoter activity, ecubectedin and PM54 showed a prolonged inhibitory effect on transcription factor expression over a 24-hour period, whereas lurbinectedin's effect waned more rapidly [1]. IC50 values in these assays were 0.11 nM for lurbinectedin, 0.16 nM for ecubectedin, and 0.15 nM for PM54, indicating comparable nanomolar potency [1].

Transcriptional Inhibition Super-Enhancer Melanoma

Optimal Scientific and Preclinical Application Scenarios for Ecubectedin


Soft Tissue Sarcoma Research: Preclinical Efficacy and Biomarker Discovery

Given ecubectedin's demonstrated superior tumor regression in CIC-rearranged sarcoma PDX models and broad activity across multiple soft tissue sarcoma subtypes, this compound is ideally suited for: (1) in vivo efficacy studies in diverse sarcoma patient-derived xenograft models, particularly those with complex genomics or specific translocations; (2) mechanistic studies exploring the basis of differential sensitivity among sarcoma subtypes; and (3) combination studies with other targeted agents or immunotherapies to identify synergistic regimens for clinical translation [1].

Neuroendocrine Cancer Models: Targeting Lineage-Specific Transcription Factors

Ecubectedin's unique ability to selectively downregulate neuroendocrine master transcription factors (ASCL1, NEUROD1, SOX2, etc.) makes it a valuable tool for: (1) investigating the role of these factors in neuroendocrine prostate cancer, small cell lung cancer, and other neuroendocrine malignancies; (2) developing novel therapeutic strategies for these difficult-to-treat cancers; and (3) using ecubectedin as a chemical probe to dissect transcriptional addiction mechanisms in neuroendocrine tumors [2].

Gastric Cancer Research: WNT/β-catenin Pathway Modulation

With its potent in vitro activity (GI50 0.3–8 nM) and unique ability to disrupt the WNT/β-catenin signaling pathway in gastric cancer cells, ecubectedin is well-suited for: (1) preclinical efficacy testing in gastric cancer xenograft models, both as a monotherapy and in combination with standard-of-care agents; (2) mechanistic studies on WNT pathway inhibition and its downstream effects on tumor growth and metastasis; and (3) identification of predictive biomarkers for patient stratification in future clinical trials [3].

Immuno-Oncology Combination Studies: Enhancing Immunogenic Cell Death

Ecubectedin's demonstrated ability to activate the cGAS/STING pathway, induce immunogenic cell death, and reshape the tumor immune microenvironment supports its use in: (1) combination studies with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) in mesothelioma, sarcoma, and other solid tumor models; (2) ex vivo co-culture systems to dissect immune cell activation mechanisms; and (3) humanized PDX models to evaluate the therapeutic potential of ecubectedin-based chemo-immunotherapy regimens [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ecubectedin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.